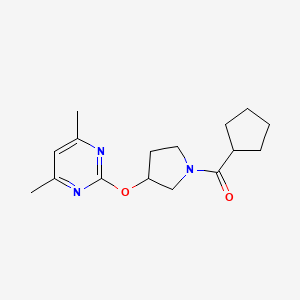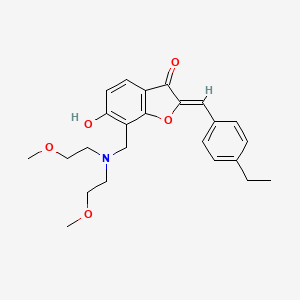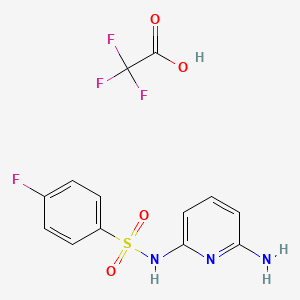
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including anticancer, antibacterial, and enzyme inhibition properties. While the provided papers do not directly discuss N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related benzamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride. For example, N-(pyridin-3-yl)benzamides can be synthesized by reacting 3-aminopyridine with benzoyl chloride under basic conditions . Similarly, the synthesis of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide would likely involve the reaction of an appropriate amine with a carboxylic acid derivative, possibly in the presence of a base or catalyst to drive the reaction to completion.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles . For instance, the crystal structure of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide revealed two independent molecules with different orientations of the pyridine ring relative to the benzene ring . This information is crucial for understanding the molecular conformation and potential intermolecular interactions of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For example, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved the oxidation and cyclization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . Additionally, coordination of benzamide ligands to copper(II) ions resulted in the formation of stable planar complexes . These reactions are indicative of the reactivity of benzamide derivatives and suggest that N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide may also participate in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and luminescence, can be influenced by their molecular structure. For instance, pyridyl substituted benzamides with aggregation-enhanced emission properties were found to be luminescent in both solution and solid state, and their behavior was influenced by the polarity of the solvents . The presence of substituents such as methoxy groups can also affect the properties of the compounds, as seen in the case of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, which showed moderate to good anticancer activity . These findings suggest that the physical and chemical properties of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide would be similarly influenced by its specific substituents and molecular conformation.
科学的研究の応用
Synthesis Methods and Chemical Structure Analysis
Research has demonstrated advancements in synthesis methods related to N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide and its derivatives. For instance, studies on the Bischler-Napieralski reaction have provided insights into cyclization processes, resulting in compounds like 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings are pivotal for understanding the chemical behavior and potential applications of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide in medicinal chemistry and drug design (Browne, Skelton, & White, 1981).
Molecular Interaction Studies
The exploration of molecular interactions, especially in the context of crystal structure and Hirshfeld surface analysis, is another area where N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide has seen significant application. For example, research on derivatives like N-(pyridin-2-ylmethyl)benzamide has shed light on the orientation of pyridine and benzene rings in the crystalline state, contributing to a deeper understanding of molecular assembly and interaction (Artheswari, Maheshwaran, & Gautham, 2019).
Advanced Photophysical Properties
Studies on compounds related to N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide have revealed interesting photophysical properties. Research into pyridyl substituted benzamides has uncovered aggregation-enhanced emission and multi-stimuli-responsive behaviors. These findings are crucial for the development of new materials with potential applications in sensing, imaging, and optoelectronic devices (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Anticancer Research
The anticancer potential of N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide derivatives has been a subject of investigation. Synthesis and evaluation of benzamide derivatives have contributed to the identification of compounds with moderate to good anticancer activity against various human cancer cell lines. This line of research is essential for the discovery and development of new therapeutic agents (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-10-9-16(14-20(19)27-2)11-13-24-22(25)17-6-5-7-18(15-17)28-21-8-3-4-12-23-21/h3-10,12,14-15H,11,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEWYEOEFVPFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(pyridin-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
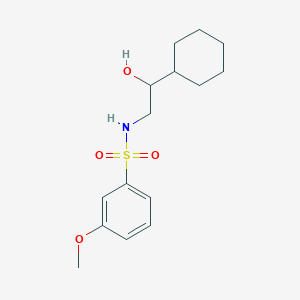
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)
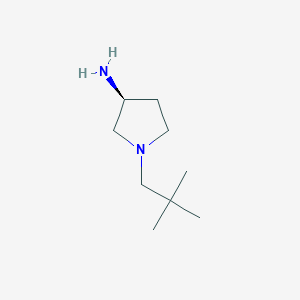
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2517653.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)
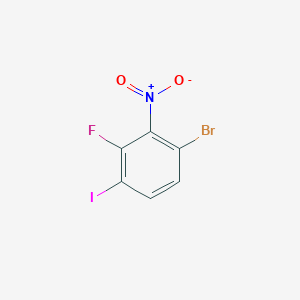
![N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2517656.png)
![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![1-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-sulfonamide](/img/structure/B2517662.png)
